2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
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Overview
Description
2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves the reaction of a cyclopentane derivative with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to introduce the methoxycarbonyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group.
2-((Methoxycarbonyl)amino)-thiazole: A compound with a similar structure but lacking the cyclopentane ring
Uniqueness
2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is unique due to its cyclopentane ring fused to the thiazole moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H10N2O4S |
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Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(methoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-15-9(14)11-8-10-6-4(7(12)13)2-3-5(6)16-8/h4H,2-3H2,1H3,(H,12,13)(H,10,11,14) |
InChI Key |
HZWABAZZCNOEQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CCC2C(=O)O |
Origin of Product |
United States |
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